molecular formula C10H8ClNO B8212158 7-Chloro-5-methoxyisoquinoline

7-Chloro-5-methoxyisoquinoline

Cat. No.: B8212158
M. Wt: 193.63 g/mol
InChI Key: UVODQPYKEVMERE-UHFFFAOYSA-N
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Description

7-Chloro-5-methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their presence in numerous natural products and their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methoxyisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes, can be adapted to introduce the chlorine and methoxy substituents at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, solvent-free or green chemistry approaches, such as microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

7-Chloro-5-methoxyisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by the chlorine and methoxy substituents, which enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-5-methoxyisoquinoline is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct electronic and steric properties. These substituents enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .

Properties

IUPAC Name

7-chloro-5-methoxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVODQPYKEVMERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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